Tto-cof
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tto-cof is typically synthesized through dynamic covalent chemistry, which involves the formation of reversible covalent bonds between multivalent monomers. This process allows for error correction and defect healing, resulting in highly crystalline materials . Common synthetic methods include solvothermal synthesis, mechanochemical synthesis, and microwave synthesis . The synthesis is often accelerated by catalysts such as trifluoroacetic acid, which helps in obtaining highly photosensitive semiconductors .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solvothermal synthesis, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tto-cof undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the framework, which can interact with different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound framework. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Tto-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a heterogeneous catalyst for various organic transformations and photocatalytic reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its biocompatibility and high surface area . In medicine, it is explored for its potential in targeted drug delivery and imaging . Industrial applications include gas storage, separation, and environmental remediation .
Mechanism of Action
The mechanism of action of Tto-cof involves its ability to interact with various molecular targets through its porous structure and functional groups. The dynamic covalent bonds within the framework allow for reversible interactions with target molecules, facilitating processes such as catalysis and adsorption . The molecular pathways involved include the formation of coordination complexes and hydrogen bonding interactions .
Comparison with Similar Compounds
Tto-cof is unique compared to other similar compounds such as metal-organic frameworks (MOFs) and polymers of intrinsic microporosity (PIMs). While MOFs are composed of metal ions coordinated to organic ligands, this compound is entirely made up of covalent bonds between organic units . This gives this compound superior chemical stability and flexibility in functional modifications . Similar compounds include covalent triazine frameworks (CTFs), Schiff’s base networks, and porous aromatic frameworks .
Properties
Molecular Formula |
C30H24N6O3 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde;2,4,6-trimethyl-1,3,5-triazine |
InChI |
InChI=1S/C24H15N3O3.C6H9N3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;1-4-7-5(2)9-6(3)8-4/h1-15H;1-3H3 |
InChI Key |
PTDCMRNPLBOCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C)C.C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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